Copper phytate

Description

Significance of Inositol (B14025) Phosphates in Chemical and Biological Systems

Inositol phosphates (IPs) are a class of molecules fundamentally composed of a six-carbon inositol ring with one or more phosphate (B84403) groups attached. cdnsciencepub.com These compounds are ubiquitous in eukaryotic cells and play critical roles in a multitude of biological processes. nih.gov Functioning as signaling molecules, they are integral to pathways that govern cellular growth, maintenance, and communication. nih.gov The phosphorylation state of the inositol ring can vary, giving rise to a diverse family of molecules, from inositol monophosphate to the fully phosphorylated inositol hexakisphosphate (IP6). cdnsciencepub.comnih.gov This structural diversity allows for a wide range of functions and interactions within the cell.

Inositol pyrophosphates, which contain high-energy phosphoanhydride bonds, are also part of this family and are crucial for energy metabolism and signaling. nih.govnih.gov The complex interplay between different inositol phosphates and their regulation of cellular processes, such as phosphate homeostasis, underscores their importance in biology. nih.govnih.gov Their ability to chelate metal ions is another significant aspect of their chemical nature, influencing the bioavailability of essential minerals. nih.gov

Overview of Phytic Acid (Myo-inositol Hexakisphosphate, IP6) as a Ligand

Phytic acid, or myo-inositol hexakisphosphate (IP6), is the most abundant inositol phosphate in plant tissues, serving as the primary storage form of phosphorus in seeds and grains. catalysis.blogwikipedia.org From a chemical standpoint, phytic acid is a remarkable ligand due to its 12 ionizable protons, stemming from its six phosphate groups. scispace.com This high density of negatively charged phosphate groups at physiological pH gives phytic acid a strong capacity to chelate multivalent metal cations, such as copper, zinc, and iron. scispace.commdpi.com

The interaction between phytic acid and metal ions is a complex process influenced by factors like the metal-to-ligand molar ratio and the pH of the solution, which dictates the protonation state of the phytate ligand. frontiersin.orgnih.gov The conformation of the inositol ring, primarily the 1a5e (one axial, five equatorial phosphate groups) or 5a1e (five axial, one equatorial phosphate group) form, is also influenced by pH and metal ion chelation. nsf.gov This strong binding affinity has significant implications, as it can form insoluble metal-phytate complexes, thereby affecting the bioavailability of these essential minerals. wikipedia.org

Rationale for Comprehensive Research on Copper Phytate Complexes

The study of this compound complexes is driven by the need to understand the fundamental interactions between an essential trace element, copper, and a potent natural chelator, phytic acid. Research into these complexes provides valuable insights into several key areas. In environmental and agricultural science, understanding the formation and solubility of this compound is crucial for managing nutrient availability in soils and animal manures. cabidigitallibrary.orgnih.gov

In the field of coordination chemistry, the synthesis and structural characterization of this compound complexes reveal novel coordination modes and the intricate ways in which the phytate ligand can bind to metal centers. mdpi.comrsc.org For instance, studies have shown that copper ions can be mono- and bidentately bound to the phosphate groups of the phytate. mdpi.com Furthermore, the investigation of these complexes contributes to the development of new materials and compounds with specific chemical properties. Electron paramagnetic resonance (EPR) spectroscopy has been a valuable tool in directly measuring the binding of copper to phytic acid. cerealsgrains.org The formation of these complexes is known to be influenced by pH and the concentration of both copper and phytate. nih.govacs.org

Interactive Data Table: Properties of Phytic Acid and its Interaction with Copper

| Property | Description | Source |

| Chemical Formula | C₆H₁₈O₂₄P₆ | mdpi.com |

| Common Names | Inositol hexakisphosphate (IP6), Phytate | nih.govcatalysis.blog |

| Primary Function in Plants | Principal storage form of phosphorus | wikipedia.org |

| Chelating Ability | Strong affinity for multivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺) | scispace.commdpi.com |

| Factors Influencing Copper Complexation | pH, metal-to-ligand molar ratio, copper concentration | frontiersin.orgnih.govnih.gov |

| Conformational States | Primarily 1a5e and 5a1e, influenced by pH and metal chelation | nsf.gov |

| Analytical Techniques for Study | Potentiometric titration, Electron Paramagnetic Resonance (EPR) spectroscopy, X-ray diffraction | mdpi.comfrontiersin.orgcerealsgrains.org |

Detailed Research Findings on this compound

Recent research has provided detailed structural and chemical information on this compound complexes. For example, a new anionic copper(II) complex with phytic acid and 1,10-phenanthroline (B135089) was synthesized and characterized. mdpi.com X-ray diffraction analysis of this complex, with the formula [Cu₄(H₂O)₄(phen)₄(phyt)]·2Na⁺·2NH₄⁺·32H₂O, revealed a tetranuclear structure where four Cu²⁺ cations are bound to the six phosphate groups of the phytate ligand. mdpi.com In this complex, the phytate adopts the stable 1a5e conformation. mdpi.com

Studies have also investigated the influence of copper source and concentration on the interaction with phytic acid. It was found that the inhibitory effect of copper on certain enzymatic processes involving phytate is dependent on the copper concentration and the specific copper salt used. nih.gov The formation of insoluble copper-phytate complexes is a key factor in these interactions. nih.govacs.org Potentiometric titrations have been employed to study the complex formation between phytic acid and various metal ions, including copper(I) and copper(II), providing quantitative data on their complexation. frontiersin.orgnih.gov These studies have shown that transition metals like copper interact with different binding sites on the phytate molecule compared to alkaline earth metals. frontiersin.orgnih.gov

Properties

IUPAC Name |

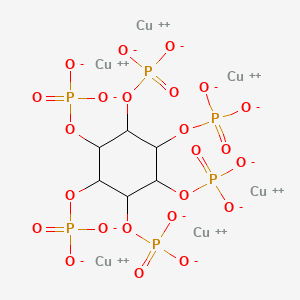

hexacopper;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Cu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTJMZSVSXIKES-UHFFFAOYSA-B |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cu6O24P6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63903-50-4 |

Source

|

| Record name | Phytic acid, hexacopper (II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies and Experimental Preparation of Copper Phytate Complexes

Conventional Synthetic Routes for Copper Phytate Compounds

The traditional methods for preparing this compound primarily rely on the reaction between a soluble copper salt and phytic acid in an aqueous solution. These routes are well-established and offer a straightforward approach to obtaining the complex.

Precipitation-Based Synthesis from Soluble Copper Salts and Phytic Acid

The most common method for synthesizing this compound involves a precipitation reaction. This process is initiated by dissolving a soluble copper salt, such as copper sulfate (B86663), in an acidic solution, like hydrochloric acid. google.comgoogle.com Subsequently, a solution of phytic acid is introduced, leading to the formation of insoluble this compound, which precipitates out of the solution. google.comgoogle.com This insolubility at certain pH ranges is a key characteristic of the complex. nih.gov The resulting precipitate can then be separated from the solution via filtration. google.com

Historically, this precipitation method was also a crucial step in the purification of phytic acid itself. google.comgoogle.com In this earlier application, the precipitated this compound would be treated with hydrogen sulfide. This would cause the precipitation of highly insoluble copper sulfide, thereby releasing the phytic acid back into the solution. google.comgoogle.com

The formation of these insoluble complexes is driven by the strong chelating effect of the multiple phosphate (B84403) groups on the phytic acid molecule, which readily bind to mineral cations like copper (Cu²⁺). nih.gov The pH of the solution plays a significant role in the solubility of this compound, with the salt tending to be soluble at a pH lower than 4-5. nih.gov

Stoichiometric Control in this compound Complex Formation

The stoichiometry, or the quantitative relationship between the reactants, is a critical factor in the formation of this compound complexes and influences their solubility. nih.gov When phytic acid is in excess, soluble complexes with a 1:1 stoichiometry between the metal ion and phytic acid are predominantly formed. nih.gov Conversely, when copper ions are in excess, an insoluble solid phytate is formed. nih.gov

The metal ion to phytic acid ratio significantly impacts the solubility of the resulting salt. nih.gov Research has shown that both very low and very high metal ion to phytic acid ratios can increase the solubility of the phytate. nih.gov For many divalent metal ions, including copper, the pure phytic acid-metal salt precipitates when the stoichiometry between phytic acid and the ion is between 1:2 and 1:5. nih.gov

The complex formation is a multifaceted process that is highly dependent on the metal-to-ligand molar ratio, the pH of the solution, and the resulting protonation level of the phytate ligand. frontiersin.orgfrontiersin.org Potentiometric titration studies have been employed to investigate the complex formation mechanism and evaluate the species formed. frontiersin.orgfrontiersin.org For instance, at a metal-to-ligand molar ratio greater than one, there is evidence for the formation of polynuclear Cu(II) phytate species. frontiersin.org

Table 1: Influence of Stoichiometry on this compound Formation

| Metal Ion to Phytic Acid Ratio | Predominant Product | Solubility |

| Excess Phytic Acid | 1:1 Soluble Complex | Soluble |

| Excess Copper Ions | Insoluble Phytate Solid | Insoluble |

| 1:2 to 1:5 | Pure Metal Salt Precipitate | Insoluble |

Advanced and Novel Synthesis Approaches

In addition to conventional methods, researchers are exploring advanced techniques for the synthesis of this compound and related materials. These modern approaches often focus on improving efficiency, controlling material properties at the nanoscale, and creating hybrid materials with enhanced functionalities.

Integrated Microwave and Ultrasonic Wave Extraction Techniques for Phytic Acid Precursors

Recent advancements have focused on enhancing the extraction of phytic acid from natural sources, which serves as the precursor for this compound synthesis. A combined process technology utilizing both microwave and ultrasonic waves has been developed to extract phytic acid from rice bran. researchgate.net This integrated approach has been shown to be an effective method for obtaining the necessary phytic acid precursor. researchgate.net

In-situ Preparation Strategies for Hybrid this compound Materials

A significant area of recent research involves the in-situ preparation of hybrid materials containing this compound. This strategy involves forming the this compound complex directly within a host matrix, leading to the creation of novel composite materials with tailored properties.

One notable example is the in-situ preparation of a this compound-hierarchically porous MOF-199 hybrid (PCuM) within a natural wood matrix. researchgate.netkcl.ac.uk This was achieved through a simple two-step approach, resulting in a multifunctional wood composite with enhanced flame-retardant and smoke-suppression properties. researchgate.net The process involves the infusion of the precursor materials into the wood, where the this compound then forms within the wood's cellular structure. researchgate.net

This in-situ synthesis has also been applied to create composite conversion films on copper surfaces. mat-pro.com By impregnating a copper surface with a solution containing phytic acid and other organic molecules like benzotriazole (B28993) (BTA), a dense and uniform conversion film is formed. mat-pro.com This film, composed of PA-Cu and BTA-Cu complexes, provides effective protection for the copper substrate. mat-pro.com These in-situ methods highlight a shift towards creating functional materials where this compound is a key component integrated into a larger system.

Structural Elucidation and Theoretical Characterization of Copper Phytate

Advanced Spectroscopic Investigations

Spectroscopic methods are powerful tools for probing the structural and electronic properties of metal complexes. For copper phytate, vibrational and electron paramagnetic resonance spectroscopies have been particularly informative.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding and structure of molecules by analyzing their vibrational modes. d-nb.infolatamjpharm.org These techniques have been instrumental in characterizing metal-phytate complexes. nih.govresearchgate.net

The interaction between copper and phytic acid leads to distinct changes in the vibrational spectra, particularly in the region associated with the phosphate (B84403) groups. nih.gov The FT-IR and Raman spectra of this compound complexes exhibit characteristic bands that are sensitive to the coordination of the copper ions to the phosphate moieties of the phytate ligand.

Studies have synthesized and characterized various this compound complexes, such as IP6Cu, IP6Cu2, and IP6Cu3, by varying the mole ratio of phytate to metal. nih.gov The structures of these compounds were proposed based on the shape and number of bands corresponding to the stretching and bending vibrations of the phosphate group and the metal-oxygen polyhedron. nih.gov

For heavy divalent metals like copper, the FT-IR spectra are characterized by splitting broad bands in the 900 to 1200 cm⁻¹ region. researchgate.netnih.gov This feature helps in identifying the specific type of metal-phytate interaction. The analysis of these spectral features, often supported by group theory and geometry optimization, allows for the proposal of the molecular structures of these complexes. nih.gov

Table 1: Characteristic FT-IR Absorption Features for Metal Phytates

| Metal Type | Spectral Feature (900-1200 cm⁻¹) | Example Metals |

|---|---|---|

| Light Divalent Metal | Sharp band and a broad band | Ca, Mg |

| Heavy Divalent Metal | Splitting broad bands | Cu , Mn |

| Trivalent Metal | Broad band and a shoulder band | Al, Fe |

Data sourced from He et al. (2006) researchgate.netnih.gov

Vibrational spectroscopy is also a valuable tool for distinguishing this compound from copper orthophosphate. researchgate.netnih.gov While both compounds contain phosphate groups, their spectral characteristics differ significantly due to the different organic backbone of phytate.

Metal orthophosphates exhibit different FT-IR spectral characteristics compared to their corresponding metal phytate counterparts. researchgate.netnih.gov The unique spectral features of metal phytates in the 1000 to 700 cm⁻¹ range can be used to differentiate them from metal phosphate compounds. researchgate.net This distinction is crucial for studying the transformation or hydrolysis of metal phytates into metal phosphates under various environmental conditions. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic Cu(II) complexes. libretexts.org EPR provides detailed information about the electronic structure, local symmetry of the metal ion, and magnetic interactions within the complex. mdpi.comrsc.org

EPR studies on this compound complexes have revealed important details about the coordination environment of the copper ions. nih.govsigmaaldrich.com The spectra indicate that the Cu(II) ions in copper phytates typically exhibit a local rhombic symmetry. nih.govsigmaaldrich.com This suggests a distorted coordination geometry around the copper center, which is common for Cu(II) ions due to the Jahn-Teller effect. rsc.org

In a tetranuclear copper(II) complex with phytic acid and 1,10-phenanthroline (B135089), continuous wave (CW) EPR spectra indicated the presence of both an exchange-coupled Cu(II)-Cu(II) dimeric unit and a monomer-like signal from more distant copper ions. mdpi.comkab.ac.ugresearchgate.net The analysis of the EPR spectra, including the g-tensor and hyperfine coupling constants, provides a detailed picture of the electronic ground state and the nature of the metal-ligand bonds. rsc.orgiitk.ac.in For instance, the EPR spectrum of a mononuclear Cu(II) complex can reveal a low symmetry of the cation retained in solution, with the unpaired electron residing in an orbital pointing towards the coordinating nitrogen atoms in a square planar arrangement. rsc.org

EPR spectroscopy is also a powerful technique for investigating magnetic interactions between paramagnetic centers in a molecule. srce.hr In this compound complexes, where multiple copper ions can be present, EPR can probe the nature and strength of these interactions.

Studies have shown that the dominant magnetic interactions in this compound complexes are antiferromagnetic. nih.govsigmaaldrich.com This means that the magnetic moments of adjacent copper ions tend to align in opposite directions. The strength of this antiferromagnetic coupling can depend on the concentration of paramagnetic ions within the complex. nih.govsigmaaldrich.com In some polynuclear copper(II) complexes, a weak antiferromagnetic interaction is observed, which can be further quantified by magnetic susceptibility measurements. researchgate.net The presence of antiferromagnetism is often indicated in the EPR spectrum and can be confirmed by observing a decrease in the effective magnetic moment as the temperature is lowered. srce.hr

Table 2: Summary of EPR Findings for a Tetranuclear Copper(II)-Phytate Complex

| EPR Observation | Interpretation |

|---|---|

| Exchange-coupled Cu(II)-Cu(II) dimeric unit | Presence of closely spaced copper ions with interacting spins. |

| Cu(II) monomer-like signal | Spins are sufficiently distant from each other. |

| Reduced contribution of S=1 fraction in presence of albumin | Indicates interaction with albumin, potentially altering the dimeric structure. |

Data sourced from Koshenskova et al. (2025) mdpi.comkab.ac.ugresearchgate.net

Local Symmetry and Electronic Structure of Copper Ions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Spectroscopic analysis in the ultraviolet and visible regions provides significant insights into the electronic structure of copper-phytate complexes. The synthesis of complexes with varying phytate to copper molar ratios, such as IP6Cu, IP6Cu₂, and IP6Cu₃, has been a key strategy in these investigations. nih.gov

Electronic Transitions and Correlation with Copper Concentration

The UV-Vis spectra of copper(II) phytate complexes are characterized by specific electronic transitions that are influenced by the coordination environment of the copper ions. Typically, copper(II) complexes exhibit absorption bands in the visible and near-UV regions. mdpi.comsemanticscholar.org These absorptions are primarily due to two types of electronic transitions: d-d transitions and ligand-to-metal charge-transfer (LMCT) transitions. nih.gov

The d-d transitions occur between the split 3d orbitals of the Cu(II) ion, a phenomenon resulting from the ligand field created by the coordinating phosphate groups of the phytate molecule. rsc.org For hydrated copper(II) ions, these transitions are responsible for their characteristic blue color. rsc.org In this compound complexes, these transitions are observed as a small peak or a broad band in the visible to near-infrared range, typically between 550 and 800 nm. nih.govmdpi.comresearchgate.net

More intense absorptions are found in the UV region, which are assigned to LMCT transitions. nih.gov These involve the transfer of an electron from a ligand-based orbital (from the phosphate groups) to a vacant d-orbital on the copper center. semanticscholar.orgnih.gov

The concentration of copper in the complex has a direct effect on the absorption spectra. Studies on copper formate (B1220265) clusters, a related system, show that the oxidation state and stoichiometry significantly influence the electronic transitions. nih.gov For this compound, increasing the molar ratio of copper to phytate (from IP6Cu to IP6Cu₃) leads to changes in the spectroscopic features, reflecting the formation of different polynuclear species and alterations in the local symmetry around the copper ions. nih.govresearchgate.net

Table 1: Observed Electronic Transitions in Copper(II) Complexes

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| d-d transition | 550 - 800 | Electron transition between split 3d orbitals of the Cu(II) ion. Low intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the coordination of copper to phytate in both the solid state and in solution, providing details on the binding sites and the mechanism of complex formation.

Solid-State ³¹P NMR for Coordination Confirmation

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy directly probes the phosphorus atoms in the phosphate groups of the phytate molecule, offering definitive evidence of metal coordination. plos.orgnih.gov When phytic acid coordinates with a metal ion like copper, the chemical environment of the phosphorus nuclei is altered, leading to a measurable change in the ³¹P NMR spectrum.

In studies of various metal phytates, including zinc and strontium complexes, the ³¹P NMR spectrum presents a broad peak for the phosphorus atoms. nih.gov A key finding is that the signal for the metal-phytate complex is shifted, typically towards a lower chemical shift (downfield), when compared to the phytic acid precursor. nih.gov This shift confirms the formation of a coordination bond between the metal cation and the phosphate groups of the phytate anion. nih.gov The spectra of phytate compounds are generally characterized by broad peaks. researchgate.net Characterization of various metal-phytate complexes, including those with copper, has been successfully performed using solid-state ³¹P NMR. plos.orgnih.gov

Solution-State NMR for Complex Formation Mechanism Elucidation

In solution, NMR techniques, particularly ³¹P NMR titrations, are employed to unravel the complex formation mechanism between phytate and metal ions. frontiersin.org The complexation process is highly dependent on factors such as the metal-to-ligand molar ratio and the pH of the solution. frontiersin.orgnih.gov

Crystallographic Analysis and Structural Determination

Obtaining detailed three-dimensional structural information at the atomic level is essential for a complete understanding of this compound. Single crystal X-ray diffraction is the definitive method for this purpose.

Single Crystal X-ray Diffraction (SCXRD) Studies

While obtaining single crystals of simple binary this compound has proven challenging, the structures of more complex, multi-component systems have been successfully determined using SCXRD. researchgate.net These studies often involve a secondary ligand, such as 1,10-phenanthroline (phen), which facilitates the crystallization process.

A notable example is the crystal structure of a tetranuclear copper-phytate-phenanthroline complex, [Cu₄(H₂O)₄(phen)₄(phyt)]·2Na⁺·2NH₄⁺·32H₂O. researchgate.netmdpi.com This compound crystallizes in the triclinic space group P-1. researchgate.netmdpi.com The analysis revealed that the phytate anion adopts its most stable conformation, with one axial and five equatorial phosphate groups (1a5e). mdpi.com In this structure, all six phosphate groups of the phytate ligand are involved in coordinating the copper ions. mdpi.com Each copper atom is bound to two phosphate groups in a monodentate fashion, and also coordinates to a bidentate phenanthroline ligand and a water molecule. researchgate.netmdpi.com Some phosphate groups act as bridges, binding two different copper ions. mdpi.com Another related complex with a different stoichiometry, [Cu₅(H₇L)₂(H₂O)₂(phen)₅]·23H₂O (where L is phytate), has also been structurally characterized. nih.gov

Table 2: Crystallographic Data for a Copper-Phytate-Phenanthroline Complex

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [Cu₄(H₂O)₄(phen)₄(phyt)]·2Na⁺·2NH₄⁺·32H₂O | researchgate.netmdpi.com |

| Crystal System | Triclinic | researchgate.netmdpi.com |

| Space Group | P-1 | researchgate.netmdpi.com |

| Phytate Conformation | 1 axial, 5 equatorial (1a5e) | mdpi.com |

Molecular Geometry and Coordination Polyhedra within this compound Complexes

The molecular geometry of this compound complexes is diverse, largely dictated by the coordination environment of the copper(II) ions. In a notable tetranuclear anionic complex, [Cu₄(H₂O)₄(phen)₄(phyt)]·2Na⁺·2NH₄⁺·32H₂O, X-ray diffraction analysis revealed that the four Cu²⁺ cations are coordinated by the fully deprotonated phytate anion, 1,10-phenanthroline (phen) ligands, and water molecules. mdpi.comnih.gov Each copper atom is bound to two phosphate groups from the phytate ligand, one bidentate phenanthroline ligand, and one water molecule. mdpi.comresearchgate.net

The coordination polyhedron for each copper ion is a distorted square pyramid, denoted as {CuN₂O₃}. mdpi.com The degree of distortion from an ideal square pyramidal (SQP) or trigonal bipyramidal (TBP) geometry is quantified by the τ parameter (τ = 0 for ideal SQP, τ = 1 for ideal TBP). The calculated τ values for the four copper centers in this complex were 0.205 (Cu1), 0.151 (Cu2), 0.329 (Cu3), and 0.015 (Cu4), indicating a geometry closer to a square pyramid. mdpi.com For three of the copper ions (Cu2, Cu3, and Cu4), the base of the pyramid is formed by two nitrogen atoms from the phenanthroline ligand and two oxygen atoms from phosphate groups, with a water molecule's oxygen atom in the axial position. mdpi.com In contrast, for the Cu1 ion, the coordinated water molecule's oxygen is in the basal plane, and a phosphate oxygen atom occupies the axial position, leading to a redistribution of Cu-O bond lengths. mdpi.com

The phytate anion itself adopts its most stable conformation in solution, the 1a5e conformation, where one phosphate group is in an axial position and the other five are in equatorial positions relative to the cyclohexane (B81311) ring. mdpi.comresearchgate.net This conformation influences the coordination mode of the phosphate groups; some act as monodentate ligands, while others are bidentate, bridging two copper ions. mdpi.comnih.gov Specifically, the phosphate groups at P1, P3, P4, and P6 are monodentate, while those at P2 (axial) and P5 (equatorial) are bidentate. mdpi.comnih.gov The P2 group bridges Cu1 and Cu2 ions through a single oxygen atom, while the P5 group links Cu3 and Cu4 ions using two different oxygen atoms. nih.gov

The bond lengths within the complex provide further insight into its structure. The P-O bond lengths in the deprotonated phytate anion vary, with the P-O(cyclohexane) bond being the longest (1.605(2)–1.621(2) Å) and the P-O(coordinated to copper) bonds being in the range of 1.523(2)–1.538(2) Å. mdpi.comnih.gov

| Parameter | Description | Value(s) |

| Coordination Number (Cu) | Number of atoms bonded to the central copper ion | 5 mdpi.com |

| Coordination Polyhedron | Geometric arrangement of ligands around the central copper ion | Distorted Square Pyramid ({CuN₂O₃}) mdpi.comacs.org |

| τ Parameter | Index of geometry for five-coordinate complexes | Cu1: 0.205, Cu2: 0.151, Cu3: 0.329, Cu4: 0.015 mdpi.com |

| Phytate Conformation | Spatial arrangement of phosphate groups on the inositol (B14025) ring | 1 axial, 5 equatorial (1a5e) mdpi.comresearchgate.netresearchgate.net |

| Phosphate Coordination | Manner of binding to copper ions | Monodentate and Bidentate (bridging) mdpi.comnih.gov |

Supramolecular Assembly and Intermolecular Interactions (e.g., Oligopyridine Stacks)

The solid-state architecture of this compound complexes is significantly influenced by non-covalent interactions, leading to the formation of complex supramolecular assemblies. A key feature in complexes containing aromatic ligands like 1,10-phenanthroline is the presence of π-π stacking interactions. mdpi.comnih.gov These interactions occur both intramolecularly, between phenanthroline ligands chelating adjacent copper ions, and intermolecularly. mdpi.comnih.govresearchgate.net

Intramolecular π-π stacking helps to stabilize the formation of binuclear copper fragments within the larger polynuclear structure. nih.gov For instance, in one complex, the aromatic systems of phenanthroline ligands attached to Cu1 and Cu2 ions participate in a strong intramolecular π-π interaction, contributing to their association. nih.gov Similar stabilizing interactions have been observed in other copper-phytate systems with polyaromatic ligands. nih.govresearchgate.net

At the supramolecular level, these intermolecular π-π interactions lead to the formation of "endless stacks" of the oligopyridine ligands. mdpi.comnih.govresearchgate.net These ordered stacks create voids within the crystal lattice that accommodate counter-ions, such as sodium and ammonium, as well as solvent water molecules. mdpi.comnih.govresearchgate.net

Elucidation of Polynuclear this compound Structures

The ability of the phytate ligand to bridge multiple metal centers is fundamental to the formation of polynuclear this compound structures. The most extensively characterized example is an anionic tetranuclear complex, [Cu₄(H₂O)₄(phen)₄(phyt)]⁴⁻. mdpi.comnih.govresearchgate.net In this structure, the single, completely deprotonated phytate anion coordinates to four distinct copper(II) ions. mdpi.com

The phytate ligand acts as a multidentate bridge, with all six of its phosphate groups participating in coordination. mdpi.comnih.gov Three phosphate groups (P1-P3) bind to Cu1 and Cu2 ions, while the other three (P4-P6) bind to Cu3 and Cu4. mdpi.comnih.gov Within these groupings, two phosphate groups (P2 and P5) function as bridging ligands between two copper ions. mdpi.comnih.gov The P2 phosphate group, which is in an axial position, bridges Cu1 and Cu2, bringing them to a distance of 3.6298(5) Å. nih.gov The P5 group connects Cu3 and Cu4. nih.gov This bridging is further stabilized by intramolecular π-π interactions between the phenanthroline ligands attached to the bridged copper centers. nih.gov

Research has also pointed to the formation of other polynuclear species in solution, depending on the molar ratio of copper to phytate. frontiersin.orgfrontiersin.orgnih.gov Potentiometric titrations suggest that as the copper-to-phytate molar ratio increases beyond 1:1, polynuclear species such as [Cu₂H₅Phy]³⁻ begin to form. frontiersin.orgfrontiersin.orgnih.gov The use of different ancillary ligands, such as 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (tptz) and bis(2-pyridylcarbonyl)amine (B1198567) (bpca), can lead to the hierarchical assembly of 2D polymeric structures where phytate is responsible for creating 1D polymeric coordination chains. unifi.itnih.govresearchgate.net In these structures, phytate can bridge multiple metal ions, forming macrocyclic rings within the polymer, such as 20-membered and 8-membered rings involving potassium ions. unifi.it

The transformation of the phytate ligand itself has been observed under certain synthetic conditions. In one case, complexation of copper(II) with phytic acid and 2,2'-bipyridine (B1663995) (bpy) resulted in the formation of a tetranuclear complex, [(Cu₄(bpy)₄(PO₄)₂(CO₃)(H₂O)₂], where the phytate fragment had decomposed into phosphate and carbonate anions. mdpi.comresearchgate.netdntb.gov.ua

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in complementing experimental data and providing deeper insights into the structural and electronic properties of this compound complexes.

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully employed to propose and refine the structures of this compound complexes. nih.govresearchgate.net By performing geometry optimizations, researchers can determine the most stable molecular conformations and predict structural parameters like bond lengths and angles. researchgate.netnih.govresearchgate.net These theoretical models are often used in conjunction with experimental data from techniques like X-ray diffraction to build a comprehensive structural picture. researchgate.net

For instance, geometry optimization of this compound complexes with varying metal-to-ligand ratios (IP6Cu, IP6Cu₂, and IP6Cu₃) has been performed to support structures proposed from spectroscopic data. nih.govresearchgate.netresearchgate.net DFT studies have also been used to investigate the self-assembly mechanisms of polynuclear this compound complexes in solution, optimizing the geometries of proposed intermediate species. researchgate.net These calculations can elucidate the roles of different interactions, such as the importance of the axial phosphate group in both intramolecular and intermolecular hydrogen bonding. researchgate.netresearchgate.net The electronic structure analysis derived from DFT provides information about the nature of the chemical bonds and the distribution of electron density within the molecule. researchgate.net

Theoretical vibrational analysis, based on frequencies calculated using DFT, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra of this compound complexes. nih.govresearchgate.netresearchgate.net By calculating the harmonic vibrational frequencies of an optimized geometry, a theoretical spectrum can be generated and compared with the experimental one. researchgate.net This comparison allows for the assignment of specific vibrational modes to the observed spectral bands, such as the stretching and bending vibrations of the phosphate groups and the metal-oxygen polyhedra. nih.govresearchgate.netresearchgate.net

It is a common practice to apply a scaling factor to the theoretically calculated frequencies to correct for approximations in the computational method and for the neglect of anharmonicity. nist.gov These scaling factors are typically derived by comparing calculated and experimental frequencies for a large set of molecules. For the widely used B3LYP density functional, specific scaling factors have been developed. For example, when using the B3LYP functional with a triple-zeta basis set like 6-311+G(d,p), a recommended scaling factor for fundamental vibrational frequencies is 0.9679, while a factor of 1.0100 is suggested for low-frequency vibrations. researchgate.netacs.org While these are general scaling factors, their application to the theoretical spectra of this compound complexes allows for a more accurate correlation with experimental data, aiding in the detailed structural characterization of these compounds. researchgate.net

| Computational Method | Application | Key Findings |

| DFT Geometry Optimization | Proposing and refining molecular structures | Confirms stable conformations (e.g., 1a5e for phytate) and supports experimental findings. researchgate.netnih.govresearchgate.net |

| DFT Electronic Structure Analysis | Understanding bonding and electron distribution | Provides insight into the nature of copper-ligand interactions. researchgate.net |

| Theoretical Vibrational Analysis | Assigning experimental IR and Raman bands | Correlates calculated frequencies to specific molecular vibrations (e.g., P-O and Cu-O modes). nih.govresearchgate.netresearchgate.net |

| Frequency Scaling Factors | Improving accuracy of theoretical spectra | Corrects for systematic errors in calculations (e.g., 0.9679 for B3LYP/6-311+G(d,p)). researchgate.netacs.org |

Geometry Optimization and Electronic Structure Analysis of this compound

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the atomic and molecular movements within a system over time. wikipedia.org This method has been effectively employed to analyze the structural and dynamic properties of copper-phytate systems, particularly at interfaces. By simulating the interactions between phytic acid molecules, water, and copper surfaces, researchers can gain insights into behaviors that are difficult to observe through direct experimentation. mdpi.comtandfonline.com

Interfacial Behavior and Lubrication Mechanisms at Copper-Phytic Acid Interfaces

MD simulations have been utilized to elucidate the lubrication mechanism of phytic acid (PA) solutions at the interface with copper. mdpi.com A "copper–PA solution–copper" model is typically established to simulate compression and shear processes. researchgate.net These simulations reveal that PA molecules readily adsorb onto the copper atomic layer. mdpi.com This adsorption is a critical first step in the lubrication process. researchgate.net

The adsorbed PA molecules, which possess six phosphate groups and twelve hydroxyl groups, form strong hydrogen bonds with surrounding water molecules. mdpi.com This interaction leads to the formation of a stable and dense hydration layer on the copper surface. mdpi.comresearchgate.net As the concentration of phytic acid in the solution increases, the resulting hydration layer becomes thicker and less compressible compared to free water, which significantly enhances the load-bearing capacity of the interface. mdpi.comresearchgate.net

Under shear stress, the dynamics at the interface change. An increase in shear rate leads to a notable rise in the interfacial shear stress. mdpi.com This phenomenon is attributed to the shear-driven migration of PA molecules toward the copper interface, which disrupts the hydration layers and weakens the hydrogen bonds between PA and water molecules. mdpi.comresearchgate.net This weakening of PA-water interactions results in increased slip velocity differences, contributing to the higher interfacial shear stress. mdpi.com The interaction energy between the PA solution and the copper surface decreases as the shear rate increases, primarily due to the weakened interaction between PA and water molecules. mdpi.com

Dynamic Properties of Copper-Phytate Systems

The dynamic properties of copper-phytate systems, as revealed by MD simulations, are crucial for understanding their performance as lubricants. mdpi.com One of the key findings is that the compressibility of the liquid layer in a PA solution is negatively correlated with the number of PA molecules present. mdpi.com This is because the PA molecules adsorb tightly onto the copper surface, forming a stable hydration layer that resists compression more effectively than free water. mdpi.com During compression simulations, the layer of free water molecules is compressed first, demonstrating the stability of the PA hydration layer. mdpi.com

The distribution of molecules at the interface is also a key dynamic property. Relative concentration distribution analyses from simulations show a distinct peak for oxygen atoms from PA molecules near the copper surface, confirming their significant adsorption. mdpi.com This creates a layered structure described as a "PA hydration layer-free water–PA hydration layer" between the two copper surfaces. mdpi.com

Theoretical Studies on Complex Stability and Speciation

Theoretical studies, complemented by experimental techniques like potentiometry and voltammetry, have been essential in characterizing the formation and stability of complexes between copper ions and the phytate ligand. researchgate.netfrontiersin.org These studies investigate how factors like pH and ionic strength influence the types of copper-phytate species formed and their thermodynamic stability. researchgate.netnih.gov

Determination of Thermodynamic Protonation and Formation Stability Constants

The stability of copper-phytate complexes is quantified by their formation stability constants (log K). These constants have been determined under various experimental conditions, typically at a temperature of 298.15 K (25°C) and in different ionic strength solutions. researchgate.net The complexation process is highly dependent on pH, as the protonation level of the phytate ligand changes, and on the metal-to-ligand molar ratio. frontiersin.orgnih.gov

Studies show that Cu(II) ions compete with protons for the binding sites on the phytate ligand, increasing the acidity of the phosphate groups. frontiersin.org This leads to the formation of various protonated and polynuclear complexes. For instance, potentiometric and voltammetric analyses have identified species such as MH3Phy and determined their stability. researchgate.net The interaction between Cu(II) and phytate is quite strong, comparable to that of Zn(II) and Pb(II). researchgate.net Under alkaline conditions, the formation of soluble Cu(II)-hydroxo species and Cu(OH)2 precipitates can also occur, with their own corresponding stability constants. frontiersin.orgfrontiersin.org

Below is a table summarizing selected formation constants for copper-phytate complexes found in the literature.

| Species | log K | Experimental Conditions | Reference |

|---|---|---|---|

| CuH₃Phy | 7.51 | T = 298.15 K, I = 0.1-1.0 mol·L⁻¹ (NaNO₃) | researchgate.net |

| Cu₂(OH)₂²⁺ | 17.8 | Not Specified | frontiersin.orgfrontiersin.org |

| Cu(OH)⁺ | 12.8 | Not Specified | frontiersin.orgfrontiersin.org |

| Cu(OH)₃⁻ | 14.5 | Not Specified | frontiersin.orgfrontiersin.org |

Characterization of Copper Binding Sites on the Phytate Ligand

Structural and theoretical studies have provided detailed insight into how copper ions coordinate with the phytate ligand. Phytic acid, with its myo-inositol ring, typically adopts a stable conformation in solution with one axial and five equatorial phosphate groups (the 1a5e conformation). mdpi.comresearchgate.net

X-ray diffraction analysis of copper-phytate complexes reveals that all six phosphate groups of a fully deprotonated phytate molecule can be involved in coordinating with copper ions. mdpi.com The coordination can occur in different ways. Some phosphate groups act as monodentate ligands, binding to a single copper ion, while others function as bidentate bridging ligands, binding two separate copper ions. mdpi.com For example, in a tetranuclear copper complex, the P2 and P5 phosphate groups have been observed to perform this bridging function. mdpi.com

Potentiometric and NMR titration studies have also been used to probe the binding sites. frontiersin.org Some research suggests a preferential binding site for Cu(II) ions at the P5 phosphate group or in the region between the P4, P5, and P6 phosphate groups. frontiersin.org The complexation is a multifaceted process, with the specific binding and resulting structure depending on factors like the metal-to-ligand ratio and pH. frontiersin.orgnih.gov The coordination of copper ions to the phytate is further stabilized by a network of strong intramolecular hydrogen bonds, often involving coordinated water molecules. mdpi.comresearchgate.net

Complexation Chemistry and Chelation Dynamics of Copper Phytate

Factors Governing Copper-Phytate Complex Formation

The formation of copper-phytate complexes is a multifaceted process influenced by several key variables that dictate the nature and stability of the resulting coordination compounds. frontiersin.orgnih.gov These factors include the molar ratio of copper to phytate, the pH of the medium, the protonation state of the phytate molecule, and the potential for competitive reactions such as metal hydrolysis. frontiersin.orgnih.gov

Influence of Metal-to-Ligand Molar Ratio and pH

The stoichiometry of the reactants, specifically the molar ratio of copper to phytate (the ligand), plays a critical role in determining the type and extent of complex formation. frontiersin.orgnih.gov Studies have shown that at different Cu(II) to phytate molar ratios (e.g., 0.6:1, 1:1, 1.5:1, and 2:1), the complexation behavior changes significantly. nih.gov For instance, at a molar ratio (m) of metal to ligand less than or equal to one, the binding of Cu(II) ions releases approximately one mole of protons for every three moles of Cu(II) added. frontiersin.org However, when the molar ratio exceeds one, the reaction mechanism appears to change, potentially leading to the formation of polynuclear copper-phytate species. frontiersin.org

The pH of the solution is another paramount factor. cerealsgrains.orgresearchgate.net The binding of copper to phytic acid is strongly pH-dependent, with a logarithmic relationship observed between pH and the percentage of copper that reacts with phytate. cerealsgrains.org Generally, as pH increases, the phytate molecule becomes more deprotonated, enhancing its ability to chelate metal ions. nih.gov However, at higher pH levels, particularly in alkaline conditions, copper(II) tends to form soluble hydroxo species and precipitates of copper(II) hydroxide (B78521), which can compete with phytate for copper ions. frontiersin.orgnih.gov For example, the equivalent point for the formation of mixed Cu(II) hydroxide species was observed around pH 8.4. frontiersin.org

The interplay between the metal-to-ligand ratio and pH is evident in potentiometric titration studies. The addition of Cu(II) ions lowers the pH before and at the first equivalence point (EP1), indicating that complex formation begins even at acidic pH. frontiersin.org The consumption of a titrant like NaOH changes depending on the Cu(II)/phytate molar ratio, reflecting different complexation mechanisms at various pH ranges. frontiersin.orgnih.gov

Role of Phytate Protonation Level

Phytic acid (H12Phy) is a polyprotic acid with twelve ionizable protons. frontiersin.orgnih.gov The degree of its deprotonation, or its protonation level, is a direct consequence of the solution's pH and is a key determinant of its chelating ability. frontiersin.orgnih.gov At lower pH, phytic acid is fully protonated. As the pH rises, it progressively loses protons, resulting in a highly negatively charged phytate anion (ranging from -1 to -12) that can readily bind with positively charged metal cations like Cu(II). nih.govencyclopedia.pub

Competitive Metal Hydrolysis and Precipitation Phenomena

In aqueous solutions, copper ions can undergo hydrolysis, a reaction with water to form hydroxo complexes (e.g., [Cu(OH)]+, [Cu(OH)2]). frontiersin.orgnih.gov This process is also pH-dependent and becomes more significant as the pH increases into the neutral and alkaline ranges. frontiersin.org The formation of these copper-hydroxo species represents a competitive reaction to the formation of copper-phytate complexes, as both phytate and hydroxide ions vie for coordination with copper. frontiersin.org

Furthermore, under certain conditions of pH and concentration, the formed copper-phytate complexes can become insoluble and precipitate out of the solution. frontiersin.orgnih.gov The solubility of these complexes is influenced by factors such as the metal-to-ligand ratio and the pH. researchgate.net For instance, while soluble copper-phytate complexes can form at acidic pH up to around 3.3, precipitation is more likely at higher pH values. researchgate.net The formation of precipitates, such as copper phytin, can significantly impact the concentration of soluble copper in a system. scispace.comnih.gov The stabilization of phytate in the environment through precipitation with metals follows an order where copper (Cu(II)) shows a high tendency for precipitation. nih.govplos.orgresearchgate.net

Comparative Chelating Affinity of Copper with Other Metal Ions

Phytic acid's strong chelating nature allows it to bind with a variety of metal cations. nih.govencyclopedia.pub The affinity with which it binds to these metals varies, leading to competitive interactions when multiple metal ions are present.

Relative Binding Strengths with Divalent and Trivalent Cations (e.g., Zn, Fe, Ca, Mg)

Research has established a general order for the stability of metal-phytate complexes. For divalent cations, the binding affinity typically follows the order: Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II) > Fe(II) > Ca(II). researchgate.nettaylorandfrancis.com This indicates that copper (II) forms more stable complexes with phytate compared to other common divalent cations like zinc, calcium, and magnesium. researchgate.nettaylorandfrancis.com

Trivalent cations, such as iron(III), generally form much stronger complexes with phytate than divalent cations. frontiersin.org The binding affinity of Fe(III) to phytate is significantly greater, which is attributed to both the higher positive charge (electrostatic effects) and a smaller ionic radius. frontiersin.orgfrontiersin.org In contrast, Fe(II) forms less stable complexes with phytate than Mg(II) and Zn(II). frontiersin.orgfrontiersin.org

The ionic radius of the metal ion also plays a significant role in the complexation mechanism. frontiersin.orgnih.gov For instance, Cu(I) and Cu(II), which have similar ionic radii (0.77 Å and 0.73 Å, respectively), exhibit comparable complexing characteristics with phytate, suggesting that for some transition metals, the ionic radius may be more influential than the ionic charge. frontiersin.org This is further supported by the similar behavior observed for Zn(II) (ionic radius 0.74 Å). frontiersin.org

Relative Binding Affinity of Phytate with Various Metal Ions

| Metal Ion | Ionic Charge | Ionic Radius (Å) | Relative Binding Strength | Reference |

|---|---|---|---|---|

| Cu(II) | +2 | 0.73 | Very High | frontiersin.orgresearchgate.nettaylorandfrancis.com |

| Zn(II) | +2 | 0.74 | High | frontiersin.orgresearchgate.nettaylorandfrancis.com |

| Fe(III) | +3 | 0.55 | Highest | frontiersin.orgfrontiersin.org |

| Fe(II) | +2 | 0.61 | Lower | frontiersin.orgfrontiersin.org |

| Ca(II) | +2 | - | Low | researchgate.nettaylorandfrancis.com |

| Mg(II) | +2 | - | Low | frontiersin.org |

Stoichiometric Effects on Copper Phytate Complex Solubility

The solubility of copper-phytate complexes is intricately linked to the stoichiometry of the reactants and the pH of the solution. researchgate.netnih.gov Generally, the salts of phytic acid with divalent cations like copper tend to be more soluble at lower pH values (below pH 4-5). nih.gov

Studies have shown that the solubility of metal-phytate complexes follows a general trend. For instance, at a pH of 5.0, this compound is considered partially soluble, with a solubility of 25.8%. nih.govplos.org This is significantly less soluble than the phytate complexes of sodium, calcium, and magnesium, but more soluble than those of aluminum and iron. nih.govplos.orgresearchgate.net

The molar ratio of the cation to phytate also influences solubility. researchgate.net For example, with Cu(II), soluble complexes can be formed up to a pH of approximately 3.3, after which the formation of a solid phase is more likely. researchgate.net The formation of insoluble complexes, often referred to as copper phytin, is a key factor in the reduced solubility of copper in the presence of phytate. scispace.comnih.gov It has been reported that in many cases, pure phytic acid-metal salt precipitates form when the stoichiometry between phytic acid and the metal ion is between 1:2 and 1:5. nih.gov

Solubility of Metal Phytate Complexes at pH 5.0

| Metal Phytate Complex | Solubility Category | % Solubility | Reference |

|---|---|---|---|

| Na Phytate | Completely Soluble | 100% | nih.govplos.org |

| Ca Phytate | Largely Soluble | 90.5% | nih.govplos.org |

| Mg Phytate | Largely Soluble | 64.5% | nih.govplos.org |

| Cu Phytate | Partially Soluble | 25.8% | nih.govplos.org |

| Zn Phytate | Partially Soluble | 14.3% | nih.govplos.org |

| Al Phytate | Hardly Soluble | 6.93% | nih.govplos.org |

| Fe Phytate | Hardly Soluble | 4.31% | nih.govplos.org |

Mechanisms of Copper(I) versus Copper(II) Interactions with Phytate

The interaction of copper with phytic acid is significantly influenced by the oxidation state of the copper ion. While extensive research has been conducted on the complexation of divalent copper (Cu(II)) with phytate, studies on monovalent copper (Cu(I)) are less common due to the inherent instability of Cu(I), which readily oxidizes to the more stable Cu(II) state in the presence of oxygen. frontiersin.orgnih.gov However, specialized experimental conditions, such as maintaining an inert atmosphere, have allowed for the investigation of Cu(I)-phytate complexes. frontiersin.orgnih.gov

Experiments comparing the two oxidation states have revealed that their complexing characteristics with phytate are surprisingly similar, suggesting that the reaction mechanism is primarily governed by the ionic radius of the copper ion rather than its ionic charge. frontiersin.orgfrontiersin.org Despite these similarities, distinct differences exist. The complexation of Cu(I) with phytate appears to follow a single, consistent mechanism across various metal-to-ligand molar ratios. In contrast, the interaction of Cu(II) with phytate is more complex, exhibiting different behaviors depending on the molar ratio, which may involve the formation of polynuclear Cu(II)-phytate species like [Cu₂H₅Phy]³⁻ at higher copper concentrations. frontiersin.orgnih.gov

Stability Considerations for Monovalent this compound Complexes

The study of monovalent copper-phytate complexes is challenging due to the ease with which Cu(I) can be oxidized. frontiersin.orgnih.gov Consequently, research in this area is limited. Investigations performed under oxygen-free conditions have shown that Cu(I) ions form complexes with phytate that are generally less stable than those formed by Cu(II) ions under similar conditions. frontiersin.orgnih.gov

Potentiometric titrations indicate that the interactions between the less-positively charged monovalent copper ion and the most acidic phosphate (B84403) groups of phytic acid are weaker compared to those of the divalent copper ion. nih.gov This is reflected in the analysis of titration curves, which show a smaller positive shift for the first equivalence point (EP1) for Cu(I) compared to Cu(II), indicating a weaker interaction. nih.gov While specific stability constants for Cu(I)-phytate complexes are not widely reported in the literature, the available evidence from comparative studies points to a lower stability relative to Cu(II) complexes. frontiersin.orgnih.gov It is also noted that the precipitate of copper(I) oxide (Cu₂O) is stable only under alkaline conditions where hydroxide ion concentration is sufficiently high. frontiersin.orgnih.gov

Ligand Exchange and Competitive Chelation Studies

The stability of the copper-phytate complex can be challenged by the presence of other chelating agents, leading to ligand exchange reactions. This is a critical aspect in understanding the bioavailability of copper in systems where phytate and other ligands, such as amino acids or synthetic chelators, are simultaneously present. cerealsgrains.orggoogle.com Phytic acid is known to form highly stable complexes with minerals like copper, which can decrease their intestinal absorption. google.com The introduction of a competing chelator can disrupt the copper-phytate complex, releasing the metal ion.

Interactions with Amino Acids and Synthetic Chelators (e.g., EDTA, Phenanthroline)

The ability of other chelating agents to remove copper from the copper-phytate complex varies depending on the chelator's binding strength and the pH of the solution. cerealsgrains.org

Amino Acids: Studies using electron paramagnetic resonance (EPR) have shown that amino acids can effectively compete with phytate for copper ions, particularly at pH values typical of the stomach. cerealsgrains.org

Glycine (B1666218): When glycine is introduced to a solution containing a copper-phytate complex, it shows a binding strength for copper that is approximately equal to that of sodium phytate under the experimental conditions. It does not significantly alter the number of copper ions bound to each phytate molecule. cerealsgrains.org

Histidine: Histidine demonstrates a stronger ability to bind copper compared to glycine. It can significantly reduce the amount of copper bound to phytate by forming copper-histidine complexes. cerealsgrains.org

An experiment was conducted with solutions containing 10 mM Copper (Cu), 10 mM sodium phytate, and 10 mM of a competing chelator (amino acid or EDTA). The distribution of copper among the different complexes was measured, highlighting the competitive nature of these ligands. cerealsgrains.org

Interactive Data Table: Competitive Chelation of Copper from Sodium Phytate cerealsgrains.org

| Competing Chelator (10 mM) | pH after Mixing | Free Cu(II) (mM) | Cu-Phytate Complex (mM) | Cu-Chelator Complex (mM) |

| None (Control) | 3.35 | 1.5 | 1.2 | 0.0 |

| Glycine | 3.75 | 1.2 | 1.2 | 0.4 |

| Histidine | 5.80 | 3.4 | 0.8 | 5.8 |

| EDTA | 3.00 | 0.0 | 0.0 | 10.0 |

Data derived from experiments measuring copper distribution via EPR spectroscopy. cerealsgrains.org

Synthetic Chelators:

EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful synthetic chelating agent with a very high affinity for copper ions. Studies consistently show that EDTA can effectively sequester copper from phytate complexes. cerealsgrains.orgnih.gov When EDTA is present, the concentration of free copper and copper bound to phytate becomes virtually zero, as nearly all the copper forms a highly stable complex with EDTA. cerealsgrains.org The strong chelating effect of EDTA significantly improves the solubility of metal phytates; for instance, the addition of EDTA can increase the soluble phytate concentration in a copper-phytate solution by over 20-fold. nih.gov This ability of EDTA to form soluble complexes is a key reason it can increase the bioavailability of minerals from diets rich in phytate. cambridge.org

1,10-Phenanthroline (B135089) (phen): The interaction of 1,10-phenanthroline with the copper-phytate system leads to the formation of stable, mixed-ligand (ternary) complexes rather than a simple displacement of phytate. nih.govcolab.ws X-ray diffraction analysis has revealed the structure of an anionic tetranuclear complex, [Cu₄(H₂O)₄(phen)₄(phyt)]⁴⁻. nih.govcolab.wsmdpi.com In this structure, the fully deprotonated phytate molecule coordinates to four copper(II) ions, each of which is also chelated by a phenanthroline molecule and coordinated to a water molecule. nih.govmdpi.com The formation of this ternary complex is stabilized by intramolecular hydrogen bonds and π-π stacking interactions between the aromatic systems of the phenanthroline ligands. nih.govcolab.ws The addition of N-donor ligands like 1,10-phenanthroline is known to increase the stability of the resulting copper complex. nih.gov

Environmental and Biological Interactions of Copper Phytate Complexes

Impact on Enzymatic Hydrolysis of Phytate

The formation of complexes between copper and phytic acid significantly influences the enzymatic breakdown of phytate, a process primarily carried out by phytase enzymes. This interaction is critical in nutritional contexts, as the hydrolysis of phytate is essential for releasing phosphorus and chelated minerals, making them available for absorption.

Inhibition of Phytase Activity by Copper Phytate Complexes

Copper has been shown to inhibit the activity of phytase, particularly at certain pH levels. researchgate.netacs.orgnih.gov The formation of insoluble copper-phytate complexes is a key reason for this inhibition, as these complexes are less accessible to phytase for hydrolysis. researchgate.netmaynoothuniversity.ie The degree of inhibition is dependent on the concentration of copper, with higher concentrations leading to greater inhibition of phytate phosphorus (PP) hydrolysis. researchgate.netacs.orgnih.gov

Different sources of copper exhibit varying levels of inhibition. For instance, in vitro studies have demonstrated that copper sulfate (B86663) can be more inhibitory to phytase activity compared to chelated copper sources like copper lysinate. researchgate.netnih.gov This suggests that the chemical form of copper influences the extent of its interaction with phytate and the subsequent impact on phytase efficacy. nih.govd-nb.info The inhibition can also be attributed to the non-specific binding of copper ions to the phytase enzyme itself, which can alter its conformation and reduce its catalytic function. maynoothuniversity.ie

The type of phytase also plays a role in its susceptibility to inhibition by copper. Studies have shown that different phytases, such as 3-phytases and 6-phytases, respond differently to the presence of various copper sources. d-nb.info

pH-Dependent Effects on this compound Hydrolyzability

The influence of copper on the enzymatic hydrolysis of phytate is highly dependent on the pH of the surrounding environment. researchgate.netplos.org At a low pH, such as 2.5, which is similar to the conditions in the stomach, copper has been observed to have little to no inhibitory effect on phytase activity. researchgate.netplos.org In this acidic environment, phytic acid is less negatively charged, leading to reduced chelation of copper. researchgate.net Any copper-phytate complexes that do form are more likely to be soluble and thus accessible to phytase. researchgate.net

However, at higher pH levels, such as 5.5 and 6.5, which are more representative of the small intestine, copper significantly inhibits phytate hydrolysis. researchgate.netplos.org At these pH values, insoluble copper-phytate complexes are more readily formed, which hinders the ability of phytase to break down the phytate molecule. researchgate.net Research has shown a strong negative correlation between the amount of soluble copper and the extent of phytate phosphorus hydrolysis at pH 5.5 and 6.5. researchgate.netacs.orgnih.gov

The table below illustrates the pH-dependent hydrolysis of various metal-phytate complexes, including this compound.

| Metal Phytate Complex | Hydrolysis at pH 2.5 (%) | Hydrolysis at pH 5.0/5.4 (%) |

| Copper (Cu) | ~73 | ~59 |

| Zinc (Zn) | Near-complete | ~23 |

| Manganese (Mn) | Near-complete | 83–84 |

| Iron (Fe) | Limited | Limited |

| Data sourced from in vitro studies with Aspergillus niger phytase. |

Role of Chelating Agents in Metal Release from this compound Complexes

Chelating agents can play a significant role in releasing copper and other metals from phytate complexes, thereby potentially improving mineral solubility and the efficiency of enzymatic hydrolysis. nih.govcerealsgrains.org Agents like ethylenediaminetetraacetic acid (EDTA) and citric acid have been studied for their ability to interact with metal-phytate complexes. nih.govplos.org

EDTA has demonstrated a strong chelating effect on various metals, significantly enhancing the solubility of their phytate complexes. nih.gov For instance, the addition of EDTA to a solution containing this compound can substantially increase the concentration of soluble phytate. nih.gov In one study, adding EDTA increased the soluble phytate concentration from 1.2% to 24.8% for this compound. nih.gov

Citric acid also enhances the solubility of metal-phytate complexes, although it may not be as effective as EDTA for certain metals like iron and aluminum. plos.org It can increase the bioavailability of minerals by chelating them and preventing the formation of insoluble complexes with phytate. jifro.irscielo.br The addition of citric acid has been shown to increase the soluble phytate-P concentration from 1.1% to 29.8% for this compound in a Tris-HCl buffer. plos.org

The table below summarizes the effect of chelating agents on the solubility of this compound.

| Chelating Agent | Buffer | Initial Soluble Phytate (%) | Soluble Phytate with Chelator (%) |

| EDTA | Acetate Buffer | 1.2 | 24.8 |

| Citric Acid | Tris-HCl Buffer | 1.1 | 29.8 |

| Data represents the percentage of soluble phytate-P from this compound complexes. |

Bioavailability and Nutritional Implications of Copper-Phytate Interactions

The interaction between copper and phytic acid has significant implications for the bioavailability of copper and other essential trace minerals. This is a crucial consideration in the nutrition of monogastric animals, including humans, where the presence of phytate in plant-based diets can affect mineral absorption.

Influence on Copper Utilization and Distribution in Biological Systems

The formation of copper-phytate complexes can influence the absorption and utilization of copper in biological systems. europa.eu Copper that is bound to phytic acid in stable complexes may have low availability for absorption in monogastric animals. europa.eu However, the impact of phytate on copper bioavailability is not always straightforward and can be influenced by various dietary factors. nih.gov

Some studies suggest that phytate has little to no inhibitory effect on copper absorption at physiological intake levels. nih.govresearchgate.net In fact, one study in rats suggested that phytic acid might even enhance copper bioavailability, postulating that it could bind to other dietary components like zinc that compete with copper for absorption. nih.gov Conversely, other research indicates that phytase supplementation, which breaks down phytate, can improve copper digestibility and bioavailability in some cases, while other studies show no effect or even a negative impact. d-nb.info The presence of soluble copper sources can lead to the formation of copper-phytate complexes in the digestive tract, which are resistant to phytase activity. productions-animales.org

Comparative Effects on Bioavailability of Other Trace Minerals (Zinc, Iron, Manganese)

Phytic acid is a potent chelating agent that binds to various divalent and trivalent metal cations, including zinc (Zn), iron (Fe), and manganese (Mn), often more strongly than it binds to copper. researchgate.netmdpi.comresearchgate.net This differential binding affinity has significant implications for the comparative bioavailability of these essential trace minerals in the presence of phytate.

Zinc: Zinc is widely considered the trace mineral most negatively affected by dietary phytate. researchgate.net The formation of insoluble zinc-phytate complexes in the gastrointestinal tract significantly reduces zinc absorption and bioavailability. mdpi.comtandfonline.com The inhibitory effect of phytate on zinc absorption is well-documented in both human and animal studies. tandfonline.comcambridge.org The addition of phytase to diets has been shown to improve zinc digestibility and plasma zinc levels. oup.com

Iron: Phytic acid is also a major inhibitor of iron absorption, particularly from plant-based foods. mdpi.com The formation of iron-phytate complexes significantly reduces the bioavailability of non-heme iron. mdpi.comresearchgate.net

Manganese: Dietary phytate can also reduce the bioavailability of manganese, although the effect may be less pronounced than for zinc and iron. researchgate.netcambridge.org Some studies have shown that high levels of phytate can decrease manganese absorption. mdpi.com

Role of Phytase Supplementation in Modulating this compound Interactions

Phytase, an enzyme that catalyzes the hydrolysis of phytate, plays a crucial role in modulating the interactions of this compound complexes, particularly within the digestive systems of monogastric animals. The supplementation of animal feed with phytase is a common practice to break down phytate (myo-inositol hexakisphosphate), thereby releasing phosphorus and other chelated minerals. However, its effect on copper bioavailability is complex and subject to various influencing factors.

The formation of copper-phytate complexes can impair the efficacy of phytase. nih.gov In acidic environments, such as the stomach, copper sources like copper sulfate can readily dissociate, allowing the free copper ions to bind with phytate. nih.govnih.gov These resulting copper-phytate complexes can be resistant to the hydrolytic action of phytase, potentially reducing the release of phosphorus from the phytate molecule. nih.govproductions-animales.org In vitro studies have suggested that organic copper sources, such as copper lysine (B10760008), are less inhibitory to phytase compared to inorganic sources like copper sulfate. nih.govnih.gov

Research findings on the impact of phytase on copper digestibility and bioavailability have been varied. Some studies indicate that phytase supplementation improves the digestibility and availability of copper. nih.govmdpi.com The mechanism involves the enzymatic breakdown of the phytate molecule, which liberates the chelated copper, making it available for absorption. frontiersin.org For instance, one study in broilers demonstrated an 8.8% increase in the ileal digestibility of copper when the diet was supplemented with phytase. frontiersin.orgd-nb.info Conversely, other research has shown no response or even a negative effect of phytase on copper bioavailability. nih.govd-nb.info This discrepancy may be attributed to the antagonistic relationship between zinc and copper; the release of zinc from phytate complexes by phytase can compete with copper for absorption pathways. nih.govresearchgate.net

The interaction between the copper source and the level of phytase supplementation can also influence outcomes. A study in nursery pigs found a significant interaction between copper sources (copper methionine hydroxy analogue chelate vs. copper sulfate) and a high level of phytase (1500 FTU/kg) on growth performance. nih.govd-nb.info This suggests that the chemical form of the supplemental copper is a critical determinant of how it will interact with phytase and the phytate present in the diet.

| Subject | Key Finding | Observed Effect | Source |

|---|---|---|---|

| Nursery Pigs | Interaction between copper source (Cu-MHAC vs. CuSO₄) and phytase supplementation (1500 FTU/kg). | Cu-MHAC was more effective in improving growth rate than CuSO₄ in the presence of high-level phytase. | nih.govd-nb.info |

| Broiler Chicks | Phytase supplementation increased the ileal digestibility of copper. | An 8.8% increase in ileal digestible copper was observed with phytase addition. | frontiersin.orgd-nb.info |

| In Vitro Model | Copper source affects phytase inhibition. | Copper lysine was found to be less inhibitive to phytase activity compared to copper sulfate. | nih.govnih.gov |

| Broiler Chicks | High concentrations of copper sulfate reduced the efficacy of phytase. | Increasing copper concentrations (from 62.5 to 375 ppm) led to linear reductions in apparent phosphorus retention in the presence of phytase. | researchgate.net |

| General | Phytase can release copper from phytate complexes. | The breakdown of phytate by phytase can improve the absorption of chelated minerals, including copper. | mdpi.comuark.edu |

Environmental Fate and Transport of this compound

The environmental journey of this compound is dictated by the distinct chemical properties of its two components. Undigested this compound excreted by animals, particularly from intensive farming operations, introduces both organic phosphorus and copper into the environment, where they can have lasting impacts. jscimedcentral.comnih.gov

Stabilization and Persistence in Soil-Plant-Water Ecosystems

This compound complexes exhibit significant stability in the environment, largely due to the strong binding affinity between copper and the phytate molecule. plos.orgplos.orgresearchgate.net Phytate is known to be one of the most recalcitrant (resistant to degradation) forms of organic phosphorus in soil ecosystems. nih.govplos.org Its persistence is enhanced by its tendency to form insoluble precipitates and complexes with polyvalent metal ions. plos.orgresearchgate.net

The order of stability for metal-phytate precipitates has been established as Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II) > Fe(III) > Ca(II), highlighting the exceptional stability of the this compound complex. plos.orgplos.orgresearchgate.net This high stability means that once formed, this compound is less susceptible to enzymatic hydrolysis by naturally occurring phytases in the soil. plos.orgplos.org

Furthermore, copper itself tends to accumulate in the upper layers of soil due to its strong binding to organic matter and soil minerals. orst.edu This persistence is influenced by soil pH; copper is more mobile in acidic soils and becomes more strongly bound and less mobile as the pH increases. orst.edu The combination of phytate's recalcitrance and copper's tendency to bind to soil particles results in the long-term persistence of the this compound complex in terrestrial and, subsequently, aquatic ecosystems. orst.edusemanticscholar.org

Contribution to Organic Phosphorus Dynamics in Soils

Phytate is a principal component of the organic phosphorus (Po) pool in soils, representing up to 50-80% of the total identifiable organic phosphorus. nih.govmdpi.com The introduction of this compound into agricultural lands, primarily through the application of manure from animals fed grain-based diets, is a significant pathway for the accumulation of this stable organic phosphorus compound. nih.govacs.org

Annually, it is estimated that up to 51 million metric tons of phytate accumulate in soils, which is equivalent to about 65% of the phosphorus applied as fertilizer. nih.govresearchgate.net Because the this compound complex is highly stable and resistant to degradation, it contributes to the buildup of a long-term, non-labile reservoir of organic phosphorus in the soil. plos.orgresearchgate.net While this represents a store of phosphorus, its low availability limits its immediate nutritional value to plants. The strong sorption of phytate to soil particles, often via bridges with metals like iron, aluminum, and copper, further reduces its mobility and biological availability. nih.govmdpi.com

Assessment of Environmental Risk and Accumulation Potential of Copper and Phytate

The accumulation of copper and phytate in the environment poses distinct risks. The primary environmental concern associated with phytate is its contribution to phosphorus loading in aquatic ecosystems. jscimedcentral.com When soils rich in phytate erode or when runoff occurs from agricultural lands where manure has been applied, the phosphorus from these compounds can lead to eutrophication of freshwater bodies. jscimedcentral.comnih.govacs.org

The accumulation of copper in soils presents a risk of phytotoxicity. productions-animales.orgorst.edu Although an essential micronutrient, high concentrations of copper can be toxic to plants and soil microorganisms, potentially disrupting ecosystem functions. productions-animales.orgnih.gov Research has shown that the application of animal manure can lead to a steady increase of copper in the soil. nih.gov Given copper's tendency to persist in the topsoil, repeated applications can lead to concentrations that are detrimental to crop growth. orst.edubiozoojournals.ro The bioavailability and toxicity of the accumulated copper are dependent on soil characteristics such as pH, organic matter content, and clay mineralogy. orst.edu Therefore, the environmental risk of this compound is twofold: the potential for phosphorus-driven water pollution and the long-term accumulation of potentially toxic levels of copper in the soil. jscimedcentral.comsemanticscholar.org

| Component | Environmental Risk | Mechanism | Accumulation Potential | Source |

|---|---|---|---|---|

| Phytate | Eutrophication of aquatic ecosystems | Acts as a source of phosphorus runoff from agricultural soils, leading to algal blooms. | High; phytate is a recalcitrant form of organic phosphorus that persists in soil. | jscimedcentral.comnih.govacs.org |